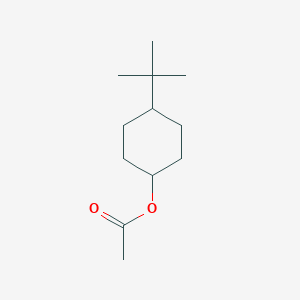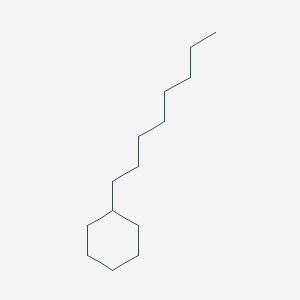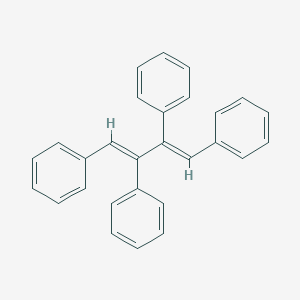
1,2,3,4-Tetraphenyl-1,3-butadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetraphenyl-1,3-butadiene (TPB) is an organic compound with a molecular formula of C30H22. It is a highly conjugated hydrocarbon with four phenyl groups attached to a butadiene backbone. TPB is a widely studied compound in the field of organic chemistry due to its unique electronic properties. It has been used as a fluorescent dye and a model compound for studying the photochemistry of conjugated systems.
作用機序
The mechanism of action of 1,2,3,4-Tetraphenyl-1,3-butadiene is not fully understood. It is known that this compound undergoes photochemical reactions when exposed to light. The excited state of this compound can undergo a variety of reactions, including energy transfer, electron transfer, and hydrogen abstraction. The exact mechanism of these reactions depends on the specific conditions of the reaction.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies. It has also been used as a fluorescent dye in biological imaging studies, indicating that it is compatible with biological systems.
実験室実験の利点と制限
One advantage of using 1,2,3,4-Tetraphenyl-1,3-butadiene in lab experiments is its unique electronic properties. Its ability to undergo photochemical reactions makes it a useful tool for studying the photochemistry of conjugated systems. However, this compound is sparingly soluble in most organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving 1,2,3,4-Tetraphenyl-1,3-butadiene. One area of research could focus on developing new methods for synthesizing this compound. Another area of research could focus on using this compound as a sensitizer in photochemical reactions. Additionally, this compound could be used as a model compound for studying the photochemistry of more complex conjugated systems. Finally, this compound could be used as a fluorescent dye in biological imaging studies to study the behavior of specific molecules in living cells.
合成法
1,2,3,4-Tetraphenyl-1,3-butadiene can be synthesized through a variety of methods. One common method involves the reaction of benzil with phenylmagnesium bromide in the presence of a palladium catalyst. Another method involves the reaction of 1,3-butadiene with benzene in the presence of a Lewis acid catalyst. The resulting this compound is a yellow powder that is sparingly soluble in most organic solvents.
科学的研究の応用
1,2,3,4-Tetraphenyl-1,3-butadiene has been widely used in scientific research due to its unique electronic properties. It has been used as a fluorescent dye in biological imaging studies. This compound has also been used as a model compound for studying the photochemistry of conjugated systems. Its ability to undergo photochemical reactions has been studied extensively, and it has been used as a sensitizer in photochemical reactions.
特性
CAS番号 |
1608-11-3 |
|---|---|
分子式 |
C28H22 |
分子量 |
358.5 g/mol |
IUPAC名 |
[(1E,3E)-1,3,4-triphenylbuta-1,3-dien-2-yl]benzene |
InChI |
InChI=1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+ |
InChIキー |
DAABVBOFAIYKNX-GPAWKIAZSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)\C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
1608-11-3 |
ピクトグラム |
Irritant |
同義語 |
(1Z,3Z)-1,2,3,4-Tetraphenyl-1,3-butadiene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)
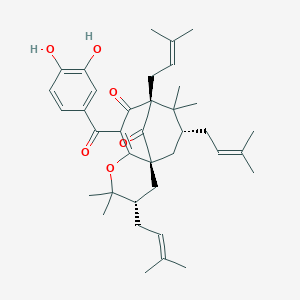

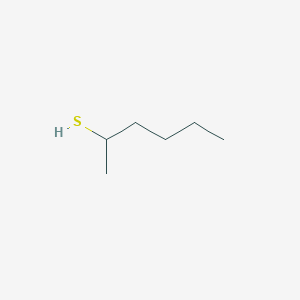
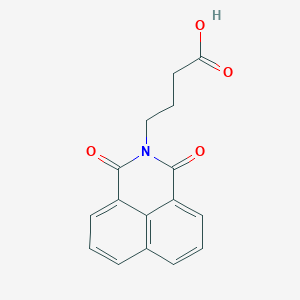
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)
